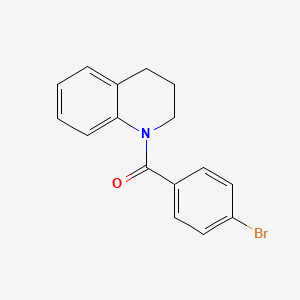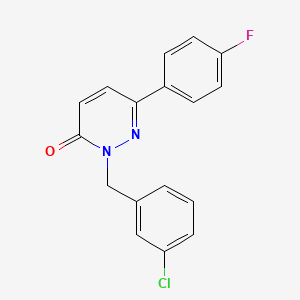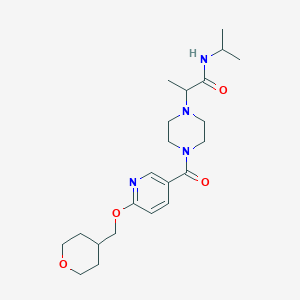![molecular formula C15H17NO3 B2391857 2-[(4-Hydroxyanilino)méthylidène]-5,5-diméthylcyclohexane-1,3-dione CAS No. 55118-87-1](/img/structure/B2391857.png)
2-[(4-Hydroxyanilino)méthylidène]-5,5-diméthylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is a yellow crystalline powder, soluble in organic solvents, and has a molecular weight of 311.38 g/mol.
Applications De Recherche Scientifique
2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential as an inhibitor of replication protein A (RPA), which is involved in DNA replication and repair.
Medicine: Research has shown its potential as a cancer therapeutic due to its ability to induce DNA replication stress and inhibit tumor growth.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the Replication Protein A (RPA) complex . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .
Mode of Action
2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione interacts with the RPA complex, specifically targeting the RPA70 subunit . This interaction prevents RPA from binding with ssDNA and various DNA repair proteins . The compound’s action results in the inhibition of DNA replication that sustains tumor growth .
Biochemical Pathways
The compound affects multiple biochemical pathways. It induces autophagy at multiple levels by inducing autophagic flux, AMPK/mTOR pathway activation, and autophagy-related gene transcription by decreasing glycolytic function . The inhibition of RPA by 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione impairs glycolysis and increases the dependence on autophagy .
Result of Action
The result of the action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the enhancement of radiosensitivity and induction of autophagy in cell lines . It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .
Action Environment
The action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be influenced by environmental factors such as radiation. For instance, the compound has been shown to enhance the antitumor response to radiation in nasopharyngeal carcinoma . It is also likely that other environmental factors such as pH, temperature, and the presence of other biochemicals could influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
HAMNO is a potent and selective inhibitor of replication protein A (RPA) interactions with proteins involved in the replication stress response . It binds the N-terminal domain of RPA70 and inhibits both ATR autophosphorylation and phosphorylation of RPA32 Ser33 by ATR .
Cellular Effects
HAMNO has been shown to have significant effects on cellular processes. It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . Notably, HAMNO also attenuates the progression of G2-phase cells into mitosis . Furthermore, HAMNO increases the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells and suppresses DSB repair by homologous recombination .
Molecular Mechanism
The molecular mechanism of action of HAMNO involves its ability to inhibit DNA replication that sustains tumor growth . It does this by targeting the RPA70 subunit and preventing RPA interactions with ssDNA and various DNA repair proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 4-hydroxyaniline with 5,5-dimethylcyclohexane-1,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and amines, depending on the specific reaction and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1Z)-1-[(2-Hydroxyanilino)methylidene]naphthalen-2-one (HAMNO)
- TDRL-505
- Fumaropimaric acid (NSC15520)
Uniqueness
Compared to similar compounds, 2-{[(4-hydroxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific molecular structure, which allows it to effectively inhibit RPA and induce DNA replication stress. This makes it a promising candidate for cancer therapy and other applications where DNA replication inhibition is desired .
Propriétés
IUPAC Name |
3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-3-5-11(17)6-4-10/h3-6,9,17-18H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOKZEVVGOOGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2391775.png)
![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2391776.png)



![Ethyl 5-hydroxy-2-methyl-4-((4-methylpiperazin-1-yl)(pyridin-3-yl)methyl)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2391785.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2391786.png)
![3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2391788.png)
![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)
![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)
![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)
